Dibutyl 3-hydroxybutyl phosphate

Descripción

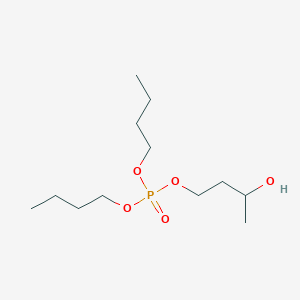

Structure

3D Structure

Propiedades

IUPAC Name |

dibutyl 3-hydroxybutyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBNHONKIDIOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008696 | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-69-3 | |

| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of Dibutyl 3-hydroxybutyl phosphate

An In-depth Technical Guide on the Chemical and Physical Properties of Dibutyl 3-hydroxybutyl phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl 3-hydroxybutyl phosphate, a significant metabolite of the industrial solvent tributyl phosphate (TBP), is of increasing interest in toxicological and metabolic research. This technical guide provides a comprehensive overview of its core chemical and physical properties, details on its metabolic formation, and established analytical methodologies. Quantitative data are presented in a structured format for clarity, and key experimental and metabolic pathways are visualized to facilitate understanding. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

This compound is an organophosphorus compound that is primarily formed through the metabolic breakdown of tributyl phosphate (TBP).[1][2] It is also known to be produced during the radiolysis of TBP.[1][2] The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | TBP-OH | [1][3] |

| CAS Number | 89197-69-3 | [1][3] |

| Molecular Formula | C₁₂H₂₇O₅P | [1][3] |

| Molecular Weight | 282.3 g/mol | [1][4] |

| Purity | ≥95% to >98% | [1][3] |

| Solubility | DMF: 25 mg/mlDMSO: 16 mg/mlEthanol: 16 mg/mlPBS (pH 7.2): 1.6 mg/mlMethanol: 10 mg/ml solution | [1] |

| Storage | Room temperature | [1] |

| Stability | ≥ 1 year | [1] |

Metabolic Formation and Experimental Protocols

This compound is a primary metabolite of tris(n-butyl) phosphate (TNBP), a commonly used alkyl organophosphate ester.[4] The metabolic conversion of TBP has been observed in studies involving goldfish liver microsomes.[1][2][5]

In Vitro Metabolism of Tributyl Phosphate

A key experimental protocol for demonstrating the formation of this compound involves the incubation of TBP with liver microsomes.

Objective: To demonstrate the metabolic conversion of Tributyl Phosphate (TBP) to this compound and Dibutyl phosphate.

Experimental System: Goldfish (Carassius auratus) liver microsomes.[1][5]

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from goldfish liver homogenates through differential centrifugation.

-

Incubation Mixture: The incubation mixture typically contains:

-

Goldfish liver microsomes

-

Tributyl phosphate (TBP) as the substrate

-

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) as a cofactor.[1][2]

-

-

Incubation Conditions: The mixture is incubated under controlled temperature and time conditions to allow for enzymatic reactions to occur.

-

Extraction of Metabolites: Following incubation, the reaction is stopped, and the metabolites are extracted from the mixture using an appropriate organic solvent.

-

Analysis: The extracted metabolites are then analyzed using techniques such as chromatography to identify and quantify the formation of this compound and other metabolites like dibutyl phosphate.[1]

Analytical Methods for Quantification

The determination of this compound, often in the context of TBP degradation product analysis, employs various chromatographic techniques.

2.2.1. Ion Chromatography

Ion chromatography is a method used for the separation and measurement of TBP degradation products like monobutyl phosphate (MBP) and dibutyl phosphate (DBP).[6] While the direct analysis of this compound by this specific method is not detailed, the principles are applicable for separating charged analytes. Different resins, such as AS11 and AS5A, have been evaluated for their efficiency in separating these phosphate compounds from interfering ions like nitrite (B80452) and carbonate.[6]

2.2.2. Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography is a standard analytical method for determining small quantities of DBP and MBP in TBP solutions.[7] A safer analytical technique that avoids the use of the toxic and explosive diazomethane (B1218177) has been developed.[7]

Experimental Protocol Outline:

-

Internal Standard Spiking: The sample is spiked with mass-labeled, deuterated dibutyl and monobutyl phosphates, which serve as internal standards.[7]

-

Extraction: The deuterated and non-deuterated phosphate compounds are extracted with water.[7]

-

Derivatization: The dried residue is treated with a silylating agent, such as bistrimethylsilyltrifluoroacetamide (BSTFA), to make the analytes volatile for GC analysis.[7]

-

GC/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The instrument measures the ratio between the labeled internal standard and the naturally occurring analyte for quantitative results.[7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dibutyl-3-Hydroxybutyl Phosphate - Applications - CAT N°: 9001825 [bertin-bioreagent.com]

- 3. BioOrganics [bioorganics.biz]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5401664A - Analytical method for determining concentration of decomposition products in solvent used for solvent extraction - Google Patents [patents.google.com]

Technical Guide: Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 3-hydroxybutyl phosphate (B84403) (CAS 89197-69-3), also known as TBP-OH, is an organophosphorus compound.[1][2] It is primarily recognized as a metabolite of the industrial solvent Tributyl phosphate (TBP).[1][3][4] The study of such metabolites is crucial in toxicology and drug development to understand the biotransformation and potential effects of parent compounds within a biological system. This guide provides a summary of the available technical information for Dibutyl 3-hydroxybutyl phosphate and presents generalized experimental approaches for its study.

Chemical and Physical Properties

Limited public data is available for this compound. The known quantitative information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 89197-69-3 | [1][2] |

| Synonyms | TBP-OH | [1][2] |

| Molecular Formula | C₁₂H₂₇O₅P | [1][2] |

| Molecular Weight | 282.3 g/mol | [1] |

| Solubility in DMF | 25 mg/ml | [1] |

| Solubility in DMSO | 16 mg/ml | [1] |

| Solubility in Ethanol | 16 mg/ml | [1] |

| Solubility in PBS (pH 7.2) | 1.6 mg/ml | [1] |

Biological Context: A Metabolite of Tributyl Phosphate

This compound has been identified as a product of the metabolism of Tributyl phosphate (TBP).[1][3][4] Studies have shown that incubation of goldfish liver microsomes in the presence of NADPH can convert TBP into this compound and dibutyl phosphate.[1] It has also been observed as a product during the radiolysis of TBP.[1]

The metabolic pathway from TBP to this compound is a critical area of investigation for understanding the toxicology and environmental fate of TBP.

Experimental Protocols

Generalized Protocol for In Vitro Metabolism Study Using Liver Microsomes

1. Objective: To determine the metabolic fate of a parent compound (e.g., Tributyl phosphate) and identify the formation of its metabolites (e.g., this compound) in vitro.

2. Materials:

-

Parent compound (e.g., Tributyl phosphate)

-

Liver microsomes (e.g., from human, rat, or goldfish)

-

NADPH regenerating system

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

Incubator set to 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

3. Procedure:

-

Preparation of Reagents: Prepare stock solutions of the parent compound and internal standard in a suitable solvent. Prepare the NADPH regenerating system and phosphate buffer.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the parent compound solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to separate tubes containing a cold quenching solvent (e.g., acetonitrile with internal standard) to stop the reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

7. Data Analysis:

-

Monitor the decrease in the parent compound concentration over time.

-

Identify potential metabolite peaks in the chromatograms based on their mass-to-charge ratio.

-

Confirm the structure of the metabolites using high-resolution mass spectrometry and comparison with a reference standard if available.

Experimental and Analytical Workflow

The general workflow for identifying and characterizing a metabolite like this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Structure Elucidation of Dibutyl 3-hydroxybutyl phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dibutyl 3-hydroxybutyl phosphate (B84403) is formed through the metabolic oxidation of one of the butyl chains of tributyl phosphate.[1][2] Its structure combines the characteristic dibutoxyphosphoryl group with a 3-hydroxybutyl chain. The elucidation of this structure relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will detail the expected results from each of these methods and provide hypothetical experimental protocols for obtaining and interpreting the data.

Proposed Molecular Structure and Physicochemical Properties

-

Compound Name: Dibutyl 3-hydroxybutyl phosphate

-

Molecular Weight: 282.3 g/mol [1]

Spectroscopic Data (Hypothetical and Analog-Based)

The following tables summarize the expected quantitative data for the structure elucidation of this compound. The data for the dibutyl phosphate moiety is based on published information for dibutyl phosphate (DBP).[5][6][7][8] The data for the 3-hydroxybutyl moiety is predicted based on standard chemical shift and fragmentation principles.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (CH₃) | ~ 0.9 | t | ~ 7.4 |

| H-2' (CH₂) | ~ 1.4 | m | |

| H-3' (CH₂) | ~ 1.7 | m | |

| H-4' (CH₂-O-P) | ~ 4.0 | m | |

| H-1 (CH₃-C(OH)) | ~ 1.2 | d | ~ 6.3 |

| H-2 (CH₂-C(OH)) | ~ 1.8 | m | |

| H-3 (CH-OH) | ~ 3.8 | m | |

| H-4 (CH₂-O-P) | ~ 4.1 | m | |

| OH | Variable | br s |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (CH₃) | ~ 13.7 |

| C-2' (CH₂) | ~ 18.8 |

| C-3' (CH₂) | ~ 32.5 |

| C-4' (CH₂-O-P) | ~ 67.5 |

| C-1 (CH₃-C(OH)) | ~ 23.5 |

| C-2 (CH₂-C(OH)) | ~ 42.0 |

| C-3 (CH-OH) | ~ 65.0 |

| C-4 (CH₂-O-P) | ~ 62.0 |

³¹P NMR Spectroscopy

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| P=O | ~ -1.0 to 1.0 |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (ESI-MS)

| m/z (Predicted) | Ion Species | Interpretation |

| 283.17 | [M+H]⁺ | Protonated molecular ion |

| 265.16 | [M-H₂O+H]⁺ | Loss of water from the hydroxyl group |

| 211.10 | [M-C₄H₈O+H]⁺ | Loss of the 3-hydroxybutyl group as butene oxide |

| 155.05 | [M-C₈H₁₈O+H]⁺ | Loss of both butyl groups |

Infrared Spectroscopy

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400 (broad) | O-H stretch (hydroxyl) |

| 2960, 2875 | C-H stretch (alkyl) |

| 1250 | P=O stretch |

| 1030 | P-O-C stretch |

Experimental Protocols

Synthesis and Isolation

This compound is a metabolite of TBP.[1] For characterization, it can be synthesized in a laboratory setting. A plausible synthetic route involves the reaction of dibutyl phosphate with 3-hydroxybutyl bromide in the presence of a non-nucleophilic base.

Protocol:

-

Dissolve dibutyl phosphate (1 eq.) in anhydrous acetonitrile.

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Add 3-hydroxybutyl bromide (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at 50°C for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel with a gradient of ethyl acetate (B1210297) in hexane.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

NMR Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1s, and 16 scans.

-

For ¹³C NMR, acquire proton-decoupled spectra with a spectral width of 240 ppm, a relaxation delay of 2s, and 1024 scans.

-

For ³¹P NMR, acquire proton-decoupled spectra with a spectral width of 100 ppm, a relaxation delay of 2s, and 64 scans.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

Protocol:

-

Prepare a sample solution by dissolving the compound in methanol (B129727) at a concentration of 1 mg/mL.

-

Further dilute the sample to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode Electrospray Ionization (ESI).

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

-

Acquire mass spectra in the m/z range of 50-500.

-

Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.

Infrared Spectroscopy

Protocol:

-

Obtain the IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Apply a small drop of the sample directly onto the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Visualizations

Molecular Structure

Caption: 2D Structure of this compound.

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of a small molecule.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation steps for this compound.

Conclusion

The structure elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. By combining NMR spectroscopy for detailed mapping of the carbon-hydrogen framework, mass spectrometry for molecular weight and fragmentation analysis, and IR spectroscopy for functional group identification, a definitive structural assignment can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers and professionals working on the characterization of this and other related organophosphate metabolites. This foundational knowledge is essential for further studies into the biological activity and environmental fate of these compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BioOrganics [bioorganics.biz]

- 5. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibutyl phosphate(107-66-4) 1H NMR [m.chemicalbook.com]

- 7. Dibutyl phosphate(107-66-4) IR Spectrum [chemicalbook.com]

- 8. mzCloud – Dibutyl phosphate [mzcloud.org]

Dibutyl 3-Hydroxybutyl Phosphate: An In-Depth Technical Guide on its Role as a Key Metabolite of Tributyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl phosphate (B84403) (TBP), a widely utilized organophosphate ester in industrial applications and nuclear reprocessing, undergoes metabolic transformation in biological systems to various metabolites. Among these, dibutyl 3-hydroxybutyl phosphate (3-OH-DBP) has been identified as a predominant product of Phase I metabolism. This technical guide provides a comprehensive overview of the formation of 3-OH-DBP from TBP, detailing the enzymatic processes involved, and presents in-depth experimental protocols for its in vitro generation and analytical quantification. Quantitative data from key studies are summarized, and the metabolic pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers in toxicology, pharmacology, and drug development.

Introduction

Tributyl phosphate (TBP) is an organophosphorus compound with extensive industrial applications, including as a plasticizer, flame retardant, and a solvent in nuclear fuel reprocessing.[1] Due to its widespread use, human and environmental exposure is a significant concern, necessitating a thorough understanding of its metabolic fate. The biotransformation of TBP primarily occurs in the liver, leading to the formation of various metabolites that can be more polar and readily excreted. One of the key metabolites formed through Phase I metabolism is this compound (3-OH-DBP), a product of hydroxylation on one of the butyl chains of the parent compound. The formation of 3-OH-DBP is a critical step in the detoxification pathway of TBP and serves as a potential biomarker for exposure assessment. This guide will delve into the technical aspects of 3-OH-DBP as a metabolite of TBP, providing detailed experimental methodologies and quantitative data for researchers in the field.

Metabolic Pathway of Tributyl Phosphate to this compound

The metabolism of tributyl phosphate to this compound is primarily a Phase I oxidative reaction catalyzed by cytochrome P450 (CYP450) enzymes, predominantly in the liver.[2] The reaction involves the hydroxylation of one of the butyl chains at the ω-1 position.

Quantitative Data on the Formation of this compound

Studies utilizing in vitro models with fish liver microsomes have provided valuable quantitative data on the metabolism of TBP. The formation of 3-OH-DBP has been shown to be the predominant metabolic pathway. The kinetics of TBP depletion and metabolite formation are well-described by the Michaelis-Menten model.

Table 1: In Vitro Metabolism Kinetics of Tributyl Phosphate in Fish Liver Microsomes

| Parameter | Value | Reference |

| Intrinsic Clearance (CLint) of TBP | 3.1 µL·min⁻¹·mg⁻¹ protein | [2] |

| Apparent Vmax for 3-OH-DBP formation | Highest among metabolites | [2] |

Note: The study by Hou et al. (2018) identified 3-OH-DBP as the predominant metabolite with the highest apparent maximum metabolic rate (Vmax) compared to other metabolites, although the specific value was not provided in the abstract.[2]

Experimental Protocols

This section provides detailed methodologies for the in vitro study of TBP metabolism and the analysis of its metabolite, 3-OH-DBP.

In Vitro Metabolism of Tributyl Phosphate using Fish Liver Microsomes

This protocol is adapted from methodologies used for studying the in vitro metabolism of organophosphate esters.[2]

Objective: To determine the formation of this compound from tributyl phosphate in a liver microsomal system.

Materials:

-

Fish liver microsomes (e.g., from Carassius carassius)

-

Tributyl phosphate (TBP)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Internal standard (e.g., deuterated TBP or a structurally similar organophosphate ester)

-

Incubator shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, fish liver microsomes (final protein concentration of 1 mg/mL), and TBP at various concentrations (e.g., 0.5 to 200 µM).

-

Pre-incubate the mixture at the optimal temperature for the specific fish species' enzymes (e.g., 25-30°C) for 5 minutes in a shaking water bath.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume should be standardized (e.g., 200 µL).

-

-

Incubation:

-

Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60, 90, and 120 minutes) at the optimal temperature with constant shaking.

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Analytical Method for this compound using LC-MS/MS

This protocol is a template based on established methods for the analysis of hydroxylated organophosphate ester metabolites. Method development and validation are required for specific instrumentation.

Objective: To quantify the concentration of this compound in in vitro metabolism samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 3-OH-DBP from TBP and other potential metabolites (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for 3-OH-DBP would be [M-H]⁻. The exact m/z would need to be calculated based on its chemical formula (C12H27O5P).

-

Product ions would be determined by fragmentation of the precursor ion. Common fragmentation pathways for organophosphate esters involve the loss of butyl or hydroxybutyl groups.

-

-

Collision Energy and other MS parameters: These would need to be optimized for the specific instrument and the target analyte.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 3-OH-DBP | 281.15 | To be determined | To be determined | To be optimized |

| Internal Standard | To be determined | To be determined | To be determined | To be optimized |

Note: The m/z values and collision energies are illustrative and require experimental determination.

Synthesis of this compound Standard

Conclusion

This compound is a significant metabolite of tributyl phosphate, formed through CYP450-mediated hydroxylation. Its formation represents a key step in the biotransformation and detoxification of TBP. The in vitro methods detailed in this guide provide a framework for researchers to study the kinetics of TBP metabolism and the formation of 3-OH-DBP. The analytical methodology, while requiring optimization, offers a sensitive and specific approach for the quantification of this metabolite. Further research, including the development of a readily available analytical standard and in vivo studies, will be crucial to fully elucidate the toxicological and pharmacokinetic implications of 3-OH-DBP formation. This knowledge is essential for accurate risk assessment of TBP exposure in both human and environmental contexts.

References

Thermal Stability and Degradation of Dibutyl 3-hydroxybutyl phosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 3-hydroxybutyl phosphate (B84403) is an organophosphate ester and a known metabolite of tributyl phosphate (TBP), a widely used industrial solvent and plasticizer. Understanding the thermal stability and degradation profile of this compound is crucial for assessing its behavior in various applications, including its potential use in drug formulation and development, where thermal processing steps are common. This guide provides an in-depth overview of the expected thermal behavior of Dibutyl 3-hydroxybutyl phosphate based on the known chemistry of analogous organophosphorus compounds.

Thermal Stability

The thermal stability of alkyl phosphate esters is influenced by the nature of the alkyl groups. Generally, the thermal decomposition of these compounds proceeds via the cleavage of the carbon-oxygen (C-O) bond. The presence of a hydroxyl group on one of the butyl chains in this compound is expected to influence its thermal stability, potentially providing an alternative degradation pathway.

While specific quantitative data for this compound is unavailable, data for structurally related compounds can provide an estimate of its thermal stability. For instance, the thermal decomposition of tributyl phosphate is extensive at 370°C in the presence of air. Another related compound, 1-butyl-3-methylimidazolium dibutyl phosphate, an ionic liquid, exhibits an onset of decomposition in the range of 275.2–297.3 °C.

Table 1: Thermal Decomposition Data for Related Organophosphate Compounds

| Compound | Decomposition Onset/Temperature | Notes |

| 1-butyl-3-methylimidazolium dibutyl phosphate | 275.2–297.3 °C | Onset of decomposition. |

| Tributyl phosphate | Extensive decomposition at 370 °C | In the presence of air. |

| Calcium dibutyl phosphate | Decomposes up to 300 °C | A salt, which may have a different decomposition mechanism.[1] |

Proposed Thermal Degradation Pathway

The thermal degradation of alkyl phosphates typically initiates with the elimination of a phosphorus acid.[2][3][4][5] For this compound, two primary hypothetical pathways can be considered:

-

β-Elimination: The presence of a hydrogen atom on the carbon beta to the phosphate ester linkage can facilitate a concerted elimination reaction, leading to the formation of an alkene (in this case, butene or a derivative) and a phosphoric acid diester.

-

Influence of the Hydroxyl Group: The hydroxyl group on the 3-hydroxybutyl chain can participate in intramolecular reactions. This could involve an intramolecular cyclization to form a cyclic phosphate ester and release butanol. Alternatively, a dehydration reaction could occur, forming an unsaturated phosphate ester, which may then undergo further decomposition.

Based on general principles, a likely degradation pathway involves the initial cleavage of a P-O-C bond to form dibutyl phosphate and 3-hydroxy-1-butene. This could be followed by further decomposition of the dibutyl phosphate.

References

- 1. mdpi.com [mdpi.com]

- 2. Biodegradation of tributyl phosphate, an organosphate triester, by aerobic granular biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Dibutyl 3-hydroxybutyl phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Dibutyl 3-hydroxybutyl phosphate (B84403). Due to the limited availability of public data on this specific compound, this guide also includes solubility data for the structurally related compounds, tributyl phosphate (TBP) and dibutyl phosphate (DBP), to provide a broader context for formulation and research endeavors.

Introduction to Dibutyl 3-hydroxybutyl phosphate and its Analogs

This compound is an organophosphate compound. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including drug formulation, chemical synthesis, and toxicological studies. The presence of a hydroxyl group in its structure suggests a moderate polarity, which influences its solubility profile. To better understand its behavior, we will also examine the solubility of its parent compound, tributyl phosphate (a non-polar solvent), and a related metabolite, dibutyl phosphate (a more polar compound).

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound and its analogs in a selection of organic solvents. It is important to note that comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively reported in publicly available literature.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Dimethylformamide (DMF) | Not Specified | 25 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 16 mg/mL |

| Ethanol | Not Specified | 16 mg/mL |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 1.6 mg/mL |

Table 2: Solubility of Dibutyl Phosphate (DBP)

| Solvent | Temperature (°C) | Solubility |

| Methanol | 25 | 1489.71 g/L[1] |

| N,N-Dimethylformamide (DMF) | 25 | 1680.55 g/L[1] |

| Dimethyl sulfoxide (DMSO) | 25 | 1511.58 g/L[1] |

| Ethanol | 25 | 1065.56 g/L[1] |

| Tetrahydrofuran (THF) | 25 | 1179.27 g/L[1] |

| Chloroform | 25 | 931.36 g/L[1] |

| Isopropanol | 25 | 830.79 g/L[1] |

| n-Propanol | 25 | 772.67 g/L[1] |

| sec-Butanol | 25 | 638.07 g/L[1] |

| n-Butanol | 25 | 605.93 g/L, Soluble[1] |

| Acetone | 25 | 544.43 g/L[1] |

| 1,4-Dioxane | 25 | 677.33 g/L[1] |

| 2-Butanone | 25 | 370.53 g/L[1] |

| Ethylene Glycol | 25 | 369.78 g/L[1] |

| Acetonitrile | 25 | 253.55 g/L[1] |

| n-Butyl acetate | 25 | 247.06 g/L[1] |

| n-Octanol | 25 | 197.01 g/L[1] |

| Ethyl acetate | 25 | 180.67 g/L[1] |

| n-Propyl acetate | 25 | 178.97 g/L[1] |

| Toluene | 25 | 158.97 g/L[1] |

| Methyl acetate | 25 | 256.08 g/L[1] |

| Cyclohexane | 25 | 110.27 g/L[1] |

| n-Hexane | 25 | 38.15 g/L[1] |

| Carbon Tetrachloride | Not Specified | Soluble[1][2] |

| Ether | Not Specified | Soluble[2] |

Table 3: Solubility of Tributyl Phosphate (TBP)

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Not Specified | Miscible[3][4][5] |

| Diethyl Ether | Not Specified | Soluble[3][4][5] |

| Benzene | Not Specified | Soluble[3][4][5] |

| Carbon Disulfide | Not Specified | Soluble[3][4][5] |

| Most organic solvents | Not Specified | Miscible[3] |

Experimental Protocols: Determination of Solubility

The equilibrium solubility of a compound in a particular solvent is a fundamental physicochemical property. The "shake-flask" method is a widely recognized and robust technique for determining this value.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the saturation concentration of a compound in an organic solvent at a specific temperature.

Materials:

-

Test compound (this compound)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the test compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations.

-

Determine the concentration of the test compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The resulting value is the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Solubility Principles

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute and the solvent plays a critical role. The following diagram illustrates the expected solubility of this compound in solvents of varying polarities.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The solubility data for the analog compounds are provided for comparative purposes and may not be directly predictive of the solubility of this compound. It is highly recommended to experimentally determine the solubility for specific applications and conditions.

References

Health and Safety Information for Dibutyl 3-hydroxybutyl phosphate: A Technical Guide

Disclaimer: Direct toxicological data for Dibutyl 3-hydroxybutyl phosphate (B84403) is limited. This guide provides a comprehensive overview of available information, including data on its parent compound, Tributyl Phosphate (TBP), to infer potential health and safety considerations. Researchers and professionals should handle this compound with caution, assuming it may be hazardous until more definitive data becomes available.[1]

Introduction

Dibutyl 3-hydroxybutyl phosphate is a primary metabolite of the widely used organophosphorus compound, Tributyl Phosphate (TBP).[2][3] TBP finds application as a plasticizer, flame retardant, and solvent. Understanding the toxicological profile of its metabolites is crucial for a complete assessment of its environmental and health impacts. This guide summarizes the known information regarding the health and safety of this compound, drawing heavily on the extensive data available for its parent compound, TBP.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | TBP-OH | N/A |

| CAS Number | 89197-69-3 | N/A |

| Molecular Formula | C12H27O5P | N/A |

| Molecular Weight | 282.3 g/mol | N/A |

| Appearance | Information not available | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Aqueous solubility in PBS (pH 7.2) is approximately 1.6 mg/ml. | [1] |

Metabolism and Toxicokinetics

In vitro studies using rat liver homogenates have demonstrated that TBP is metabolized to this compound.[2][3] This metabolic process can be followed by further transformation into butyl di(3-hydroxybutyl) phosphate and dibutyl hydrogen phosphate.[2]

A study investigating the effects of alkyl organophosphate esters on lettuce indicated that hydroxylated metabolites, such as this compound, may exhibit greater toxicity than their parent compounds.[4][5] Specifically, the study suggested that these metabolites could have more potent effects on Ca2+-dependent protein kinases.[4][5]

Metabolic Pathway of Tributyl Phosphate

The following diagram illustrates the metabolic conversion of Tributyl Phosphate to its metabolites.

Caption: Metabolic pathway of Tributyl Phosphate (TBP).

Toxicological Information of Tributyl Phosphate (TBP)

Due to the scarcity of direct toxicological data for this compound, the following sections summarize the health and safety information for its parent compound, TBP. This information should be used as a precautionary reference for handling this compound.

Acute Toxicity

TBP exhibits low to moderate acute toxicity.

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1390 - 3350 mg/kg bw | [2][3] |

| Oral LD50 | Mouse | 400 - 1240 mg/kg bw | [2][3] |

| Dermal LD50 | Rabbit | >3100 mg/kg bw | [2] |

| Dermal LD50 | Guinea Pig | 9700 – 19,400 mg/kg bw | [2] |

| Inhalation LC50 (6h) | Rat | >4.2 mg/L | [2] |

Irritation and Sensitization

TBP is known to be an irritant to the skin and eyes in both humans and laboratory animals.[2] However, it does not appear to cause sensitization in humans.[2]

Genotoxicity

The available evidence from both in vitro and in vivo studies suggests that TBP is not genotoxic.[2]

Carcinogenicity

Studies have indicated that TBP may be an animal carcinogen at high dietary levels.[2]

Experimental Protocols (for Tributyl Phosphate)

Detailed experimental protocols for the toxicological assessment of this compound are not available. The following are generalized descriptions of protocols typically used for assessing the acute toxicity of substances like TBP.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This protocol is a stepwise procedure using a limited number of animals.

-

Test Animals: Typically, adult female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: A starting dose is administered to a single animal by gavage.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Acute Dermal Toxicity (LD50)

-

Test Animals: Adult rats, rabbits, or guinea pigs are used. A section of the dorsal skin is clipped free of fur.

-

Dose Application: The test substance is applied uniformly over the prepared skin area and covered with a porous gauze dressing.

-

Exposure: The dressing is left in place for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days.

-

Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Experimental Workflow for Acute Toxicity Testing

Caption: Generalized workflow for acute toxicity testing.

Handling and Safety Precautions

Given the limited direct safety data and the known hazards of its parent compound, the following precautions are recommended when handling this compound:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Dependent Distribution, Metabolism, and Toxicity Effects of Alkyl Organophosphate Esters in Lettuce (Lactuca sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of Organophosphate Esters: A Technical Guide Focused on Dibutyl 3-hydroxybutyl phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate esters (OPEs) are a diverse class of chemical compounds extensively used as flame retardants, plasticizers, and anti-foaming agents in a wide array of industrial and consumer products. Their widespread application has led to their ubiquitous presence in various environmental compartments, including water, soil, air, and biota.[1] Unlike their predecessors, polybrominated diphenyl ethers (PBDEs), OPEs are generally not chemically bound to the materials they are added to, which facilitates their release into the environment.[2] This guide provides a comprehensive overview of the environmental fate of OPEs, with a specific focus on Dibutyl 3-hydroxybutyl phosphate (B84403) (DBHBP), a hydroxylated metabolite of a dibutyl-based organophosphate ester.

Due to a scarcity of direct research on DBHBP, this document extrapolates information from structurally similar and related compounds, such as tributyl phosphate (TBP) and its degradation product, dibutyl phosphate (DBP), as well as the broader class of hydroxylated OPE metabolites. This approach allows for an informed estimation of the likely environmental behavior and ecotoxicological profile of DBHBP.

Physicochemical Properties

Table 1: Physicochemical Properties of Dibutyl Phosphate (DBP)

| Property | Value | Reference |

| Molecular Formula | C8H19O4P | [3] |

| Molecular Weight | 210.21 g/mol | [3] |

| Physical State | Liquid | [3] |

| Density | 1.06 g/mL at 20 °C | [3] |

| Synonyms | Phosphoric acid dibutyl ester | [3] |

Environmental Degradation Pathways

The environmental persistence of OPEs is largely determined by their susceptibility to various degradation processes. Both abiotic and biotic pathways contribute to the transformation of these compounds in the environment.

Abiotic Degradation

Hydrolysis: The ester linkages in OPEs are susceptible to hydrolysis, a chemical process in which a water molecule cleaves the bond. The rate of hydrolysis is influenced by pH and temperature. For many OPEs, hydrolysis is a significant degradation pathway in aquatic environments.[4] It is anticipated that DBHBP would also undergo hydrolysis, leading to the cleavage of its ester bonds.

Photodegradation: Sunlight can induce the degradation of some OPEs, particularly in surface waters. The presence of photosensitizing agents in the water can accelerate this process.[4] Advanced oxidation processes, such as those involving UV light and hydrogen peroxide (UV/H2O2), have been shown to effectively degrade OPEs in water treatment settings.[5]

Biotic Degradation

Microbial activity is a crucial factor in the environmental degradation of OPEs.[6] Various bacterial strains have been identified that can utilize OPEs as a source of carbon and phosphorus.[7] The degradation of OPEs by microorganisms often involves enzymatic hydrolysis of the ester bonds. Given that DBHBP is a hydroxylated metabolite, it is likely susceptible to further microbial degradation.

The following diagram illustrates a generalized degradation pathway for a trialkylphosphate ester, which can be considered analogous to the potential degradation of the parent compound of DBHBP.

Environmental Distribution and Transport

The transport and partitioning of OPEs in the environment are governed by their physicochemical properties. Chlorinated OPEs, for instance, are often the predominant congeners found in various environmental matrices.[8] OPEs can be transported over long distances through atmospheric deposition.[1] In aquatic systems, their hydrophobicity influences their partitioning between water and sediment.[1]

Ecotoxicological Effects

The ecotoxicity of OPEs is a growing concern. Studies have shown that some OPEs can cause a range of adverse effects in aquatic organisms, including genetic toxicity, reproductive disorders, and immune system dysfunction.[9] Chlorinated OPEs are often reported to be more cytotoxic than their alkyl and aryl counterparts.[8][9]

While specific ecotoxicity data for DBHBP is not available, research on other hydroxylated organic pollutants, such as hydroxylated PAHs, has indicated that hydroxylation can sometimes lead to increased toxicity compared to the parent compound.[10] Therefore, it is crucial to assess the toxicity of OPE metabolites to gain a complete understanding of their environmental risk.

Table 2: Acute Toxicity of Selected Organophosphate Esters to Aquatic Organisms

| Compound | Organism | Endpoint | Value | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | Daphnia magna | EC50 (48h) | 130 mg/L | [2] |

| Triphenyl phosphate (TPhP) | Danio rerio (Zebrafish) | LC50 (96h) | 0.78 mg/L | [8] |

| Tributyl phosphate (TBP) | Hypophthalmichthys molitrix (Silver carp) | LC50 (96h) | 1.5 mg/L | [8] |

Experimental Protocols

Analysis of Organophosphate Esters and their Metabolites

The determination of OPEs and their metabolites in environmental samples typically involves extraction followed by instrumental analysis.

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is a common method for extracting OPEs from water.

-

Solid Samples (Soil, Sediment, Biota): Pressurized liquid extraction (PLE) or ultrasonic extraction are frequently used, followed by a clean-up step using SPE.

Instrumental Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of OPEs and their polar metabolites due to its high sensitivity and selectivity.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used, particularly for the less polar OPEs. Derivatization may be necessary for the analysis of more polar metabolites.[11]

The following diagram outlines a typical workflow for the analysis of OPEs in environmental samples.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. リン酸ジブチル ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdc.gov [cdc.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Organophosphate Pesticides Using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of organophosphate (OP) pesticides in various environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol, including sample preparation and instrument parameters, is designed for high-throughput screening and accurate quantification of common OP residues. This method is crucial for environmental monitoring, food safety assessment, and toxicology studies within drug development.

Introduction

Organophosphate pesticides are a widely used class of insecticides that can pose significant risks to human health and the environment due to their neurotoxic properties. Regulatory bodies worldwide have established maximum residue limits (MRLs) for OPs in food and environmental samples, necessitating sensitive and reliable analytical methods for their detection. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like OP pesticides. Its high selectivity and sensitivity make it the gold standard for this type of analysis. This document provides a comprehensive protocol for the analysis of OPs using GC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

a) Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for extracting organophosphate pesticides from water samples.[1]

-

Materials: C18 SPE cartridges, methanol (B129727), ethyl acetate (B1210297), anhydrous sodium sulfate (B86663).

-

Procedure:

-

Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elute the retained analytes with 10 mL of ethyl acetate.

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

-

b) Soil and Food Samples (e.g., Fruits, Vegetables): QuEChERS Method

The QuEChERS method is widely used for the extraction of pesticides from solid matrices due to its simplicity and high throughput.[2]

-

Materials: Acetonitrile, magnesium sulfate, sodium chloride, primary secondary amine (PSA) sorbent.

-

Procedure:

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.[2]

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

The supernatant is ready for GC-MS analysis.

-

c) Biological Samples (e.g., Plasma, Breast Milk): Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for isolating analytes from complex biological fluids.

-

Materials: n-hexane, acetone.

-

Procedure:

-

To 1 mL of the biological sample, add 2 mL of a 3:1 (v/v) mixture of n-hexane and acetone.

-

Vortex for 2 minutes and centrifuge at 3500 rpm for 10 minutes.[3]

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction twice more, combining the organic layers.

-

Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of organophosphate pesticides. Optimization may be required based on the specific instrument and target analytes.

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4][5]

-

Injector: Splitless mode at 250 °C.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4][6]

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold of 5 minutes.[4][7]

-

-

Mass Spectrometer (MS) Conditions:

Quantitative Data Summary

The following table summarizes the performance of the GC-MS method for the analysis of several common organophosphate pesticides in various matrices.

| Organophosphate | Matrix | Recovery (%) | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |

| Chlorpyrifos | Water | 91.2 - 103.7 | 0.38 - 0.82 | 1.32 - 2.75 | [1][9] |

| Diazinon | Liver | 95.1 - 98.2 | - | 0.7 - 2.7 ng/g | [10] |

| Malathion | Water | 91.2 - 103.7 | 0.38 - 0.82 | 1.32 - 2.75 | [1][9] |

| Parathion | Liver | 96.5 - 99.1 | - | 0.7 - 2.7 ng/g | [10] |

| Dichlorvos | Water | - | - | - | [7] |

| Ethion | Plasma | 59.4 | 0.18 - 1.36 ng/mL | - | [8] |

| TnBP | Water | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [4][6] |

| TCEP | Water | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [4][6] |

| TPhP | Water | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [4][6] |

| TEHP | Water | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [4][6] |

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on the specific matrix and experimental conditions.

Visualizations

Experimental Workflow for GC-MS Analysis of Organophosphates

References

- 1. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. agilent.com [agilent.com]

- 3. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ijcmas.com [ijcmas.com]

- 8. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

Analysis of Organophosphates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sensitive and selective quantification of organophosphate (OP) residues in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for ensuring food safety, environmental monitoring, and understanding the toxicological impact of these compounds.

Introduction

Organophosphates are a class of widely used pesticides that can pose significant health risks to humans and animals due to their neurotoxic effects.[1] The primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to an accumulation of the neurotransmitter acetylcholine (B1216132).[1][2] This can result in a range of adverse effects, from mild symptoms like nausea and dizziness to severe outcomes including respiratory failure and death.[1] Furthermore, exposure to organophosphates has been linked to the dysregulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can contribute to oxidative stress and apoptosis.[3] Consequently, robust and sensitive analytical methods are essential for monitoring OP residues in various environmental and biological samples. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and applicability to a wide range of analyte polarities.[4][5]

Signaling Pathway: Organophosphate Toxicity

The primary toxic mechanism of organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent overstimulation of muscarinic and nicotinic receptors.[1][2] This disruption of the cholinergic system is a key area of study in toxicology and drug development aimed at creating effective antidotes and understanding long-term neurological effects. Additionally, organophosphates can induce oxidative stress and apoptosis through the activation of MAPK signaling pathways, including ERK, JNK, and p38-MAPK.[3]

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of organophosphates involves sample preparation to extract the analytes and remove matrix interferences, followed by chromatographic separation and detection by tandem mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Analysis of Organophosphates in Animal-Derived Foods using Modified QuEChERS and LC-MS/MS

This protocol is adapted from a method for detecting 27 organophosphate insecticides in beef, pork, chicken, milk, and eggs.[6]

1. Sample Preparation (Modified QuEChERS)

-

Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

-

For recovery assessment, fortify the sample with a standard solution at this stage.

-

Add 20 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and acetone.

-

Add MgSO4 and NaCl for partitioning.

-

Vortex thoroughly for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (dSPE) tube containing MgSO4, primary secondary amine (PSA), and C18 sorbents.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: UFLC system

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-18 min, 95% B; 18.1-22 min, 5% B.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI) in positive mode

-

Interface Voltage: 4.0 kV

-

Desolvation Line Temperature: 250 °C

-

Heat Block Temperature: 400 °C

-

Nebulizing Gas Flow: As per instrument recommendation

-

Drying Gas Flow: As per instrument recommendation

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each organophosphate need to be optimized.

Protocol 2: Analysis of Organophosphate Metabolites in Urine using Liquid-Liquid Extraction (LLE) and UFLC-MS/MS

This protocol is designed for the rapid and sensitive detection of dialkyl phosphate (B84403) (DAP) metabolites in urine.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Take 200 µL of urine sample in a microcentrifuge tube.

-

Add internal standards.

-

Perform liquid-liquid extraction using ethyl acetate.

-

Vortex and centrifuge to separate the layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: UFLC system

-

Column: C18 column

-

Mobile Phase A: Water with 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 500 µL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C

-

Gradient: 0.0–0.1 min at 90% B, 2.0–4.0 min at 100% B, 5–6 min at 90% B and 6–8 min at 5% A.[7]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: ESI in negative mode for DAP metabolites

-

Acquisition Mode: MRM

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies on the LC-MS/MS analysis of organophosphates and their metabolites in different matrices.

Table 1: Performance Data for Organophosphates in Food and Environmental Matrices

| Analyte | Matrix | Method | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Recovery (%) | Reference |

| Chlorpyrifos | Air (XAD-2) | LC-MS/MS | 0.15 ng/sample | - | 78-113 | [4] |

| Azinphos methyl | Air (PUF) | LC-MS/MS | 1.1 ng/sample | - | 71-108 | [4] |

| 27 OPs | Animal-derived foods | QuEChERS-LC-MS/MS | - | 0.5-5 | 71.9-110.5 | [6] |

| 15 OPs | Coconut Water | SPE-LC-MS/MS | 0.1-1.5 | 0.5-2.0 | 86.8-107.6 | [8] |

| Various OPs | Drinking Water | Lyophilization-LC-MS/MS | 4.9-51 ng/L | 16.5-171 ng/L | 96-103 | [9] |

| 510 Pesticides | Tomato, Wheat, Olive Oil | QuEChERS-LC/MS/MS | - | 10 (validated) | 82-92 (at 10 µg/kg) | [5] |

Table 2: Performance Data for Organophosphate Metabolites (DAPs) in Biological Matrices

| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| 6 DAPs | Urine | LLE-UFLC-MS/MS | 0.0201-0.0697 | 0.0609-0.2112 | 93-112 | [7] |

| 6 DAPs | Hair | Alkaline Extraction-LC-MS/MS | 0.2-0.8 pg/mg | - | 72-152 | [10][11] |

Conclusion

The protocols and data presented herein demonstrate the robustness and sensitivity of LC-MS/MS for the analysis of organophosphate pesticides and their metabolites across a variety of complex matrices. The provided methods, including sample preparation techniques like QuEChERS, SPE, and LLE, coupled with optimized chromatographic and mass spectrometric conditions, offer reliable and reproducible results for researchers, scientists, and drug development professionals. The ability to achieve low limits of detection and quantification ensures that regulatory limits can be met and that human and environmental exposure can be accurately assessed.

References

- 1. epa.gov [epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

Application Notes and Protocols for the NMR Analysis of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the structural elucidation and quantification of chemical compounds. For the analysis of organophosphorus compounds, ³¹P NMR spectroscopy offers distinct advantages. The phosphorus-31 (³¹P) nucleus has a natural abundance of 100% and a spin of 1/2, which results in high NMR sensitivity and the generation of sharp, easily interpretable signals.[1][2] Furthermore, the ³¹P nucleus exhibits a very wide chemical shift range (approximately 2000 ppm), which minimizes signal overlap and allows for the clear differentiation of phosphorus atoms in diverse chemical environments.[3][4] These features make ³¹P NMR an indispensable tool for purity assessment, structural verification, and reaction monitoring in pharmaceutical development, materials science, and biochemistry.[2][5]

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of organophosphorus compounds using ³¹P NMR spectroscopy.

Application Note 1: Quantitative ³¹P NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) is an absolute method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte.[3] In ³¹P qNMR, the integrated area of a ³¹P signal is directly proportional to the number of phosphorus nuclei it represents.[3] By comparing the integral of an analyte's signal to that of a certified reference standard (RS) of known purity and concentration, the absolute purity of the analyte can be precisely determined.[6][7] This technique is often simpler and more direct than ¹H qNMR for complex molecules, where proton signal overlap can complicate analysis.[6][8]

Logical Workflow for Quantitative ³¹P NMR

Caption: Workflow for quantitative ³¹P NMR (qNMR) analysis.

Experimental Protocol: Purity Determination by ³¹P qNMR

This protocol outlines the steps for determining the purity of an organophosphorus compound using an internal standard.

1. Materials and Reagents:

-

Analyte (organophosphorus compound of interest)

-

Certified Reference Standard (RS), e.g., Phosphonoacetic acid (PAA)[7]

-

High-purity deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O). Crucial Note: Aprotic solvents like DMSO-d₆ are highly recommended for analytes or standards with exchangeable protons (e.g., P-OH, N-H) to prevent deuterium (B1214612) exchange, which can lead to inaccurate integration.[3][6][8]

2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the reference standard (RS) into a clean, dry vial. Record the exact mass.

-

Accurately weigh approximately 10-20 mg of the analyte into the same vial. Record the exact mass.

-

Add 0.6-0.8 mL of the chosen deuterated solvent to the vial.

-

Ensure complete dissolution by vortexing or gentle sonication.

-

Filter the solution if any particulate matter is present and transfer it to a 5 mm NMR tube.[9]

3. NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and perform tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Set up a 1D ³¹P experiment with proton decoupling.

-

Crucially, set quantitative acquisition parameters:

-

Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus of interest (both analyte and RS). If T₁ is unknown, a D1 of 30-60 seconds is often a safe starting point.

-

Pulse Angle (PW): Use a 30° or 45° pulse to reduce the necessary relaxation delay compared to a 90° pulse.[10]

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64, 128, or more) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

-

Acquisition Time (AQ): Ensure the acquisition time is sufficient for the desired resolution.[6][8]

-

4. Data Processing and Purity Calculation:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Carefully integrate the distinct, well-resolved signals corresponding to the analyte and the reference standard.

-

Calculate the purity of the analyte using the following formula:

Purity_analyte (%) = (I_analyte / I_RS) * (N_RS / N_analyte) * (M_analyte / M_RS) * (m_RS / m_analyte) * Purity_RS

Where:

-

I: Integral value of the signal

-

N: Number of phosphorus nuclei giving rise to the signal (usually 1)

-

M: Molar mass

-

m: Weighed mass

-

Purity_RS: Purity of the reference standard in percent

-

Data Presentation: Typical qNMR Parameters

| Parameter | Recommended Value/Setting | Purpose |

| Pulse Program | 1D ³¹P with ¹H decoupling | Simplifies spectrum to single peaks |

| Relaxation Delay (D1) | > 5 x T₁ (typically 30-60 s) | Ensures full relaxation for accurate integration |

| Pulse Angle | 30° - 45° | Allows for shorter D1 while maintaining quantitation |

| Number of Scans (NS) | 64 - 256 (or more) | Achieve high signal-to-noise ratio (S/N > 250:1) |

| Acquisition Time (AQ) | 1.5 - 3.0 s | Ensure adequate digital resolution |

| Reference | External 85% H₃PO₄ (δ 0.0 ppm) | Standard for chemical shift referencing[9][10] |

Application Note 2: Structural Elucidation using 1D and 2D NMR

While ³¹P NMR is excellent for quantification, it is also a primary tool for the structural characterization of organophosphorus compounds. The chemical shift (δ) provides information about the oxidation state and local electronic environment of the phosphorus atom.[1] Spin-spin coupling (J-coupling) to other nuclei, such as ¹H and ¹⁹F, reveals connectivity information.[9] For complex molecules where 1D spectra may be ambiguous, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning correlations between phosphorus and directly attached or nearby protons.[11][12]

Logical Diagram for Structural Elucidation

Caption: Logical workflow for structure elucidation using NMR.

Experimental Protocol: Structural Analysis

1. Sample Preparation:

-

Dissolve 2-10 mg of the purified organophosphorus compound in 0.6-0.8 mL of a suitable deuterated solvent.[9]

-

Complete dissolution is required. The solution should be free of any solid particulates.

-

Transfer the solution to a 5 mm NMR tube.

2. 1D ³¹P NMR Data Acquisition:

-

Follow steps 1-2 from the qNMR acquisition protocol (lock, tune, shim).

-

Acquire a standard ¹H-decoupled ³¹P spectrum. For qualitative analysis, a shorter relaxation delay (D1 = 1-2 s) and fewer scans (NS = 16-64) are typically sufficient.

-

(Optional) Acquire a ¹H-coupled ³¹P spectrum (by turning off the proton decoupler) to observe P-H coupling patterns, which can help identify protons on atoms adjacent to the phosphorus.

3. 2D ³¹P-¹H HSQC Data Acquisition:

-

If assignments are unclear from 1D data, a 2D HSQC experiment is recommended.

-

Load a standard HSQC pulse sequence from the spectrometer's library (e.g., hsqcedetgpsisp2.2 on Bruker systems).

-

Set the nucleus in the F2 (direct) dimension to ¹H and in the F1 (indirect) dimension to ³¹P.

-

Define the spectral widths (SW) in both dimensions to cover all expected proton and phosphorus signals.

-

Set the one-bond coupling constant (¹JPH) value. A typical starting value is ~140-160 Hz, but this should be optimized based on the expected structure.

-

Acquire the 2D data. This may take from 30 minutes to several hours depending on the sample concentration and desired resolution.

4. Data Interpretation:

-

Chemical Shift Analysis: Compare the observed ³¹P chemical shifts to literature values or established correlation charts to identify the types of phosphorus moieties present (e.g., phosphine (B1218219), phosphine oxide, phosphonate, phosphate).[4][13]

-

Coupling Analysis: Analyze the splitting patterns in the ¹H-coupled ³¹P spectrum and the corresponding ³¹P satellites in the ¹H spectrum to determine P-H connectivity through bonds.

-